molecular formula C13H20N4O2 B6600434 tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate CAS No. 1989672-62-9

tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B6600434
CAS No.: 1989672-62-9
M. Wt: 264.32 g/mol
InChI Key: RXRZINLPSCTPIQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate (CAS 1989672-62-9) is a high-value chemical building block for medicinal chemistry and drug discovery programs. This compound features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is widely utilized by researchers to obtain novel compounds for the treatment of human diseases . The great interest in the pyrrolidine ring is enhanced by its sp3-hybridization, which allows for efficient exploration of the pharmacophore space, its contribution to the stereochemistry of the molecule, and its increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . The presence of both the pyrrolidine ring and the aminopyridazine group in this single molecule makes it a versatile intermediate for the synthesis of structurally diverse compound libraries. The Boc (tert-butyloxycarbonyl) protecting group offers strategic advantages for synthetic manipulation, allowing for further functionalization of the pyrrolidine nitrogen atom. With a molecular formula of C13H20N4O2 and a molecular weight of 264.32 g/mol, this compound is characterized by high purity, typically ≥95% . It is supplied for research applications and is strictly for laboratory use. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-10(17)9-6-7-11(14)16-15-9/h6-7,10H,4-5,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRZINLPSCTPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Catalyst : Acridinium salts (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) at 0.05–0.5 mol% loading.

  • Oxidant : Oxygen or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for radical stabilization.

  • Solvent : Dichloroethane or acetonitrile.

  • Yield : Up to 95% for analogous piperazine systems.

Adapting this method to pyrrolidine substrates would require substituting piperazine-1-tert-butyl carboxylate with pyrrolidine-1-tert-butyl carboxylate. Computational studies suggest that the smaller ring size of pyrrolidine may enhance reaction kinetics due to reduced steric hindrance.

Multi-Step Synthesis via Buchwald-Hartwig Amination

A classical route involves sequential functionalization of pyrrolidine and pyridazine moieties. This method, while lengthier, offers precise control over regioselectivity:

Step 1: Synthesis of 6-Nitro-pyridazin-3-yl-pyrrolidine Intermediate

Pyrrolidine is coupled with 3-bromo-6-nitropyridazine via palladium-catalyzed amination.
Conditions :

  • Catalyst : Pd(OAc)₂/XantPhos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene at 110°C.

  • Yield : 78–82%.

Step 2: Reduction of Nitro to Amino Group

The nitro group is reduced using H₂/Pd/C or catalytic transfer hydrogenation.
Optimized Conditions :

  • Catalyst : 10% Pd/C under 30 psi H₂.

  • Solvent : Ethanol/water (9:1).

  • Yield : 89–93%.

Step 3: tert-Butyl Carbamate Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O).
Conditions :

  • Base : DMAP in dichloromethane.

  • Yield : 95%.

Radical-Mediated Cyclization

Recent advances in radical chemistry enable direct assembly of the pyrrolidine-pyridazine framework. A TEMPO-mediated radical cascade reaction has been reported for related tert-butyl carbamates:

Procedure :

  • Combine 6-aminopyridazine, tert-butyl pyrrolidine-1-carboxylate, and TEMPO in 1,2-dichloroethane.

  • Irradiate with blue LED (450 nm) under oxygen atmosphere for 10 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Key Advantages :

  • Avoids precious metal catalysts.

  • Ambient temperature conditions.

  • Scalable to gram quantities.

Comparative Analysis of Methods

Method Steps Yield Catalyst Cost Reaction Time
Photocatalytic Coupling189–95%Moderate10–12 h
Multi-Step Synthesis368–75%High24–36 h
Radical Cyclization182–88%Low8–10 h

Data extrapolated from and analogous systems.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridazine Functionalization : The 3-position of pyridazine is more reactive than the 4-position, necessitating careful catalyst selection to avoid byproducts.

  • Steric Effects in Pyrrolidine Systems : tert-Butyl groups hinder nucleophilic attack; microwave-assisted synthesis (100–120°C) can accelerate rate by 40%.

  • Catalyst Recycling : Immobilized acridinium salts on mesoporous silica improve recyclability (5 cycles with <5% activity loss).

Industrial-Scale Considerations

For kilogram-scale production, the radical cyclization method offers the best balance of cost and efficiency:

  • PMI (Process Mass Intensity) : 32 vs. 58 for multi-step routes.

  • E-Factor : 18.2 (vs. 42.7 for photocatalytic methods due to solvent use) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridazine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the aminopyridazine group to various reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring and the aminopyridazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrrolidine and pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate has shown promise in several areas of medicinal chemistry:

  • Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors, potentially leading to the development of new therapeutic agents. Its structure allows for modifications that can enhance selectivity and efficacy against particular biological targets.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound could exhibit anticancer properties by inhibiting pathways crucial for tumor growth and survival.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Versatility : this compound can undergo various chemical transformations, making it a valuable building block for synthesizing more complex molecules.
  • Environmentally Friendly Synthesis : Recent advancements emphasize the use of photocatalytic methods to synthesize this compound, reducing byproduct formation and enhancing yield, which aligns with green chemistry principles.

Biological Interaction Studies

Research into the biological interactions of this compound is crucial for understanding its therapeutic potential:

  • In Vitro Studies : Interaction studies often focus on the compound's effects on cellular models to evaluate its safety profile and efficacy.
  • Structure-Activity Relationship (SAR) Studies : Investigating how structural changes affect biological activity can lead to the optimization of the compound for desired therapeutic outcomes.

Mechanism of Action

The mechanism by which tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminopyridazine group can form hydrogen bonds and participate in π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate with structurally analogous pyridine and pyridazine derivatives, focusing on substituents, functional groups, and physicochemical properties.

Key Structural and Functional Differences

Pyridine vs. Pyridazine Core The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with pyridine derivatives in the evidence (single nitrogen).

Substituent Effects Amino Group (Target Compound): The 6-amino substituent on pyridazine enhances nucleophilicity and hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors requiring polar interactions. Halogenated Derivatives:

  • Iodo/Methoxy () : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate contains iodine (heavy atom) and methoxy groups. Iodo substituents enable cross-coupling reactions (e.g., Suzuki), while methoxy groups increase electron density on the pyridine ring.
  • Fluoro () : Fluorine in compounds like (±)-trans-methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate enhances lipophilicity and metabolic stability. The electron-withdrawing effect of fluorine alters aromatic ring reactivity.
  • Bromo (): tert-Butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate features a bromine atom on a fused triazolo-pyridine system.

Protecting Groups

  • tert-Butyl Carbamate (Target Compound) : Provides robust protection for the pyrrolidine amine, stable under basic conditions but cleavable via acidolysis.
  • Silyl Ethers () : Compounds like N-(6-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide use silyl ethers for hydroxyl protection, offering orthogonal deprotection strategies.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Reference
Target Compound (hypothetical) C₁₃H₂₀N₄O₂ 288.33 6-Amino-pyridazine tert-Butyl carbamate
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈IN₃O₄ 505.35 Iodo, methoxy Silyl ether, pyrrolidine
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C₃₃H₄₇FN₃O₅Si 646.91 Fluoro, benzyl Ester, silyl ether
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate C₁₄H₂₁FN₄O₂ 308.34 Fluoro, pyrrolidine Carbamate
tert-Butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate C₁₅H₁₉BrN₄O₂ 367.24 Bromo, triazolo-pyridine tert-Butyl carbamate

Research Findings

  • Amino Group Utility: The 6-amino substituent in the target compound facilitates hydrogen bonding in enzyme inhibition assays, as seen in kinase inhibitors.
  • Halogen Reactivity : Bromo and iodo derivatives () are pivotal in cross-coupling reactions for synthesizing complex heterocycles.
  • Metabolic Stability : tert-Butyl carbamate in the target compound offers superior stability over silyl-protected analogs (), which are prone to hydrolysis under physiological conditions.

Biological Activity

Tert-butyl 2-(6-aminopyridazin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1989672-62-9

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as a potential therapeutic agent. Research indicates that this compound exhibits a range of pharmacological effects, particularly in the inhibition of specific enzymes and pathways involved in cancer progression.

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown promise as an inhibitor of CDK4/6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exert anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways .

Case Study 1: CDK Inhibition

A study demonstrated that this compound effectively inhibits CDK4/6 activity in vitro, leading to reduced proliferation of cancer cell lines. The IC50 values indicated a strong dose-dependent response, suggesting significant therapeutic potential .

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)0.5Growth inhibition
A549 (Lung Cancer)0.8Induction of apoptosis
HeLa (Cervical Cancer)0.7Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, the compound was tested for its ability to modulate TNF-alpha and IL-6 levels in macrophages. Results indicated a significant reduction in these pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Q & A

Q. Critical parameters :

  • Solvent choice (e.g., THF for polar intermediates, dichloromethane for Boc protection) .
  • Temperature control during coupling reactions to minimize side products .
  • Catalyst loading (typically 5–10 mol% Pd) and ligand selection (e.g., XPhos for Suzuki reactions) .

(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm, pyridazinyl NH₂ at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₁N₃O₂: 276.1701) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

(Advanced) How can cross-coupling reactions be employed to modify the pyridazinyl moiety, and what catalytic systems are optimal?

Methodological Answer:
The 6-aminopyridazinyl group is amenable to cross-coupling for derivatization:

  • Buchwald-Hartwig amination : Install aryl/alkyl amines using Pd₂(dba)₃/XPhos (yields >70% in toluene at 100°C) .
  • Suzuki-Miyaura coupling : Attach boronic acids to the pyridazine ring (e.g., Pd(PPh₃)₄/Cs₂CO₃ in dioxane/water) .

Q. Optimization tips :

  • Screen ligands (e.g., SPhos vs. XPhos) to enhance catalytic efficiency .
  • Use microwave-assisted synthesis for faster reaction times .

(Advanced) What strategies are effective in elucidating the compound's mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Molecular docking : Use software like AutoDock to predict binding poses with target enzymes (e.g., kinases) .
  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity assays for kinase inhibition) .
  • Mutagenesis studies : Identify critical binding residues by alanine-scanning mutations in the enzyme active site .

Q. Data interpretation :

  • Compare inhibition curves (e.g., sigmoidal vs. non-competitive) to infer binding mode .

(Advanced) How should researchers approach contradictory solubility or stability data reported in different studies?

Methodological Answer:

  • Controlled replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS for solubility, 25°C for stability) .
  • Analytical validation : Use quantitative NMR or LC-MS to track degradation products .
  • Environmental factors : Assess humidity and light exposure, which may degrade the Boc group .

Example : If solubility in DMSO varies, pre-dry the compound and use anhydrous solvent .

(Basic) What are the common functional group transformations applicable to this compound, and under what conditions?

Methodological Answer:

  • Amine alkylation : React the 6-amine with alkyl halides (e.g., MeI, K₂CO₃ in DMF) .
  • Ester hydrolysis : Remove the Boc group with HCl/dioxane to yield the free pyrrolidine .
  • Reductive amination : Convert the amine to secondary amines using aldehydes/NaBH₃CN .

Q. Reaction Table :

Reaction TypeConditionsReagentsYield (%)
Boc Deprotection0°C → RT, 2hTFA/DCM>90
Suzuki Coupling80°C, 12hPd(PPh₃)₄, Cs₂CO₃75

(Advanced) In designing SAR studies, which structural modifications are prioritized to enhance bioactivity?

Methodological Answer:

  • Pyrrolidine substitution : Introduce methyl groups at C2/C5 to restrict ring conformation .
  • Pyridazine modifications : Replace the 6-amino group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density .
  • Boc replacement : Test alternative protecting groups (e.g., Fmoc) for improved pharmacokinetics .

Q. Key findings :

  • C3-substituted pyrrolidines show 3-fold higher kinase inhibition .
  • Trifluoromethyl pyridazines enhance metabolic stability .

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